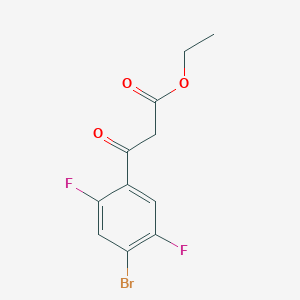
mPEG16-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPEG16-Br is a type of polyethylene glycol (PEG) with a bromine functional group. It is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 .
Synthesis Analysis
This compound is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation .Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane .Chemical Reactions Analysis
This compound is used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Physical And Chemical Properties Analysis
This compound is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 . More detailed physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Here is a summary of the unrelated topics that emerged from the search:
Digital Repositories and Accessibility : Research on the implementation of digital repositories for disseminating scientific publications and enhancing web accessibility. This includes the Museu Paraense Emilio Goeldi's initiative to share publications across various research areas through open archives (Medeiros et al., 2013).
Video Coding Technologies : Studies on hybrid video coding techniques, MPEG standards for 3D video coding, and optimization of video encoding parameters for multimedia transmissions. These cover the development and evaluation of codecs for improved compression efficiency and reduced bit rates (Karczewicz et al., 2010; Hassan et al., 2018).
Multimedia Streaming Over the Internet : Discussion on MPEG-DASH, a standard for dynamic and adaptive streaming of media over HTTP, addressing interoperability needs across different devices and servers (Sodagar, 2011).
Immersive Video and Virtual Reality : Exploration of MPEG-I standards for immersive video technologies, including 360-degree video and virtual navigation, to enhance the realism and interactivity of virtual reality applications (Domański et al., 2017).
Mécanisme D'action
Target of Action
mPEG16-Br, also known as m-PEG16-Br, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins, peptides, and particles . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in their function.
Mode of Action
This compound interacts with its targets through a process known as PEGylation . This involves the covalent attachment of PEG to the target molecules, which can alter their properties and behavior. The resulting changes can include increased stability, improved solubility, and reduced immunogenicity .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets that it modifies. Given its role as a protac linker, it is likely involved in the ubiquitin-proteasome system . This system is responsible for protein degradation, and PROTACs work by recruiting E3 ubiquitin ligases to tag unwanted proteins for destruction.
Pharmacokinetics
Pegylation, the process in which this compound is involved, is known to improve the pharmacokinetic properties of drugs . It can increase their stability and solubility, extend their half-life, and enhance their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in PROTACs. By linking target proteins to E3 ubiquitin ligases, this compound can facilitate the degradation of these proteins . This can lead to the downregulation of their activity and potentially the amelioration of diseases associated with their overexpression or abnormal function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of PEGylation can be affected by the pH, temperature, and ionic strength of the solution . Additionally, the storage conditions of this compound can impact its stability, with recommendations for storage in an inert gas environment below -20℃ .
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSVEZBERBDFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H67BrO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

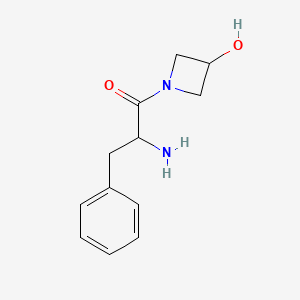
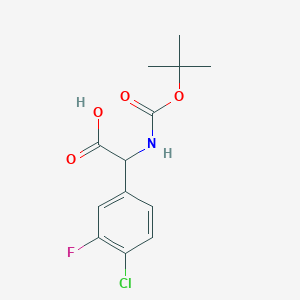
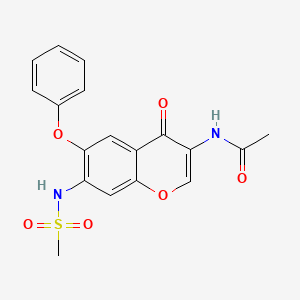
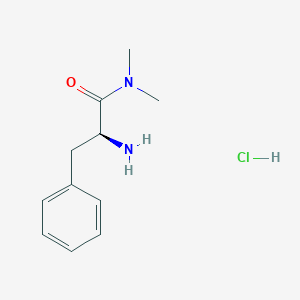

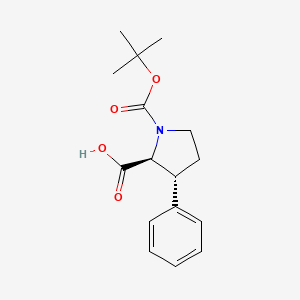
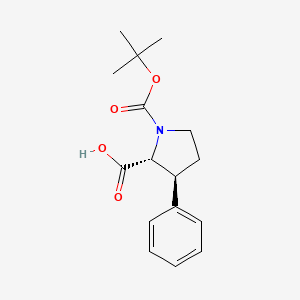
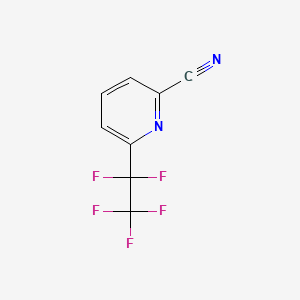
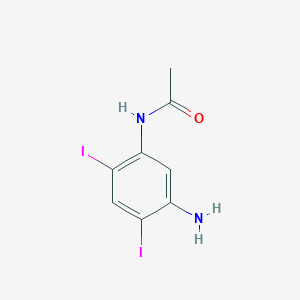
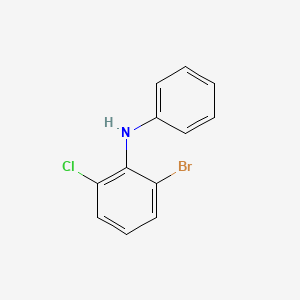
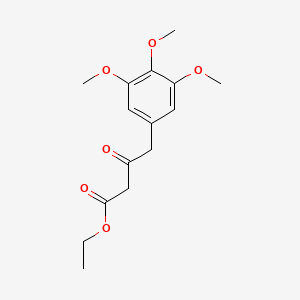
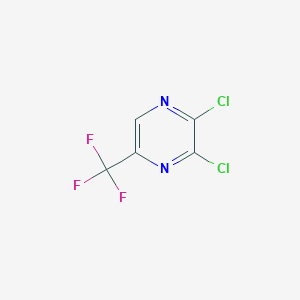
![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)
